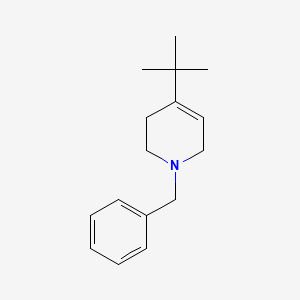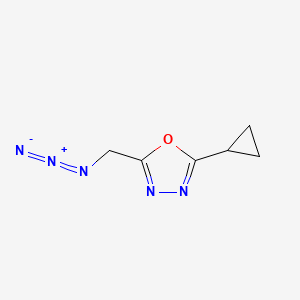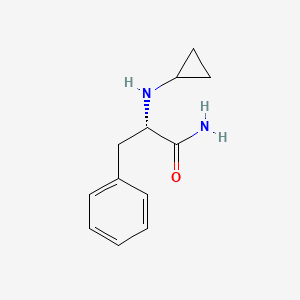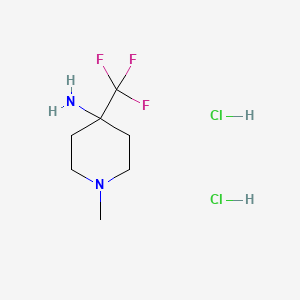![molecular formula C10H20N2O B1471276 1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol CAS No. 1783723-59-0](/img/structure/B1471276.png)
1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a 4-methylpiperazine moiety have been used in the synthesis of active pharmaceutical ingredients like ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone . These drugs target a variety of proteins and receptors, indicating that 1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol may have a broad range of potential targets.
Mode of Action
Compounds with a similar 4-methylpiperazine structure have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Analysis
Biochemical Properties
1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes such as cathepsin L2 and candidapepsin-2, affecting their catalytic activities . These interactions are crucial as they can modulate biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby modulating inflammatory responses . Additionally, it affects the activity of myeloperoxidase, an enzyme involved in the inflammatory process .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cathepsin L2, a protease involved in protein degradation . This inhibition can result in altered cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound has been associated with sustained modulation of inflammatory responses and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties by reducing cytokine levels and enzyme activities . At higher doses, it may induce toxic or adverse effects, such as increased cellular stress and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in amino acid metabolism, thereby influencing the overall metabolic balance within cells . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its bioavailability and efficacy . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in determining its localization . These localization patterns are essential for understanding the compound’s activity and function at the subcellular level.
Properties
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-10(13)3-2-4-10/h13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRPIOVPCJAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B1471193.png)

![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)


![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)

![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)
![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)





